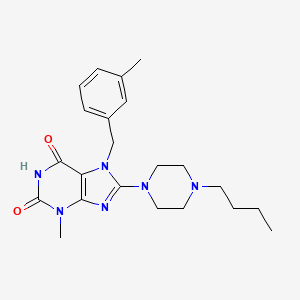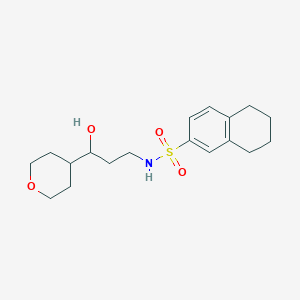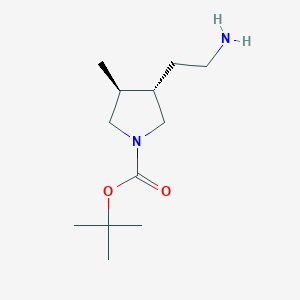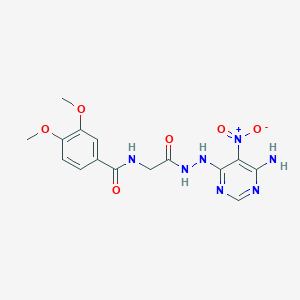![molecular formula C17H18Cl2FNO2S2 B2488588 2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 339104-38-0](/img/structure/B2488588.png)
2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide, also known as 2,5-DCPB, is a synthetic compound with a wide range of applications in scientific research. It is a versatile and highly efficient reagent for organic synthesis, specifically for the preparation of chiral compounds and drug intermediates. In addition, 2,5-DCPB has been used in the development of novel drugs, as a catalyst for drug synthesis, and as a tool to study biochemical and physiological processes.
Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides are a class of compounds widely recognized for their antimicrobial properties, marking the beginning of synthetic antibacterial drugs. Over the years, their utility has expanded into various other therapeutic areas due to the chemical modifications that have enabled a broader bioactive spectrum. Notably, sulfonamide derivatives exhibit a wide range of medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. Their development is under continuous exploration, highlighting their significance in drug discovery and pharmaceutical sciences (He Shichao et al., 2016).
Sulfonamides and Carbonic Anhydrase Inhibition
Sulfonamides play a crucial role as carbonic anhydrase inhibitors (CAIs), a mechanism that is exploited in various therapeutic applications, including diuretics, antiglaucoma medications, and treatments for certain neurological disorders. The inhibition potency largely depends on the electronic properties of the sulfonamide group, which can be altered by substituents on the molecule, affecting its interaction with the enzyme. This review emphasizes the diverse applications of sulfonamides as CAIs and their potential in addressing diseases related to enzyme dysfunction (Satya P. Gupta, 2003).
Environmental Impact of Sulfonamide Compounds
While not directly related to the requested compound, the environmental presence and behavior of sulfonamide compounds, such as parabens (which share functional similarities with sulfonamides), are of concern due to their ubiquity and potential as endocrine disruptors. This awareness underscores the importance of understanding the environmental fate and impact of sulfonamide-related compounds, which could be relevant in assessing the ecological footprint of "2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide" and its derivatives (Camille Haman et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2,5-dichloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2FNO2S2/c1-17(2,24-10-12-3-6-14(20)7-4-12)11-21-25(22,23)16-9-13(18)5-8-15(16)19/h3-9,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMVXDIFKBJOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)





![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)



![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)